molecular formula C30H31N3O3 B2549682 7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione CAS No. 2344680-06-2

7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione

Cat. No.: B2549682
CAS No.: 2344680-06-2
M. Wt: 481.596
InChI Key: NGCIGHZEEWGVEH-UHFFFAOYSA-N
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Description

This compound features a rigid tricyclic core (3,7,10-triazatricyclo[3.3.3.0¹,⁵]undecane) substituted with two benzyl groups at positions 7 and 10, a 4-methoxyphenylmethyl group at position 3, and two ketone moieties at positions 2 and 4. The triazatricyclo framework imposes significant ring strain and conformational rigidity, while the substituents influence electronic properties and solubility. Its synthesis likely follows strategies analogous to those described for related derivatives, such as the use of 1,3,5-trialkylhexahydrotriazines as intermediates .

Properties

IUPAC Name

7,10-dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-36-26-14-12-25(13-15-26)18-33-27(34)29-19-31(16-23-8-4-2-5-9-23)20-30(29,28(33)35)22-32(21-29)17-24-10-6-3-7-11-24/h2-15H,16-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCIGHZEEWGVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C34CN(CC3(C2=O)CN(C4)CC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tricyclic Core Formation

The undecane ring system likely originates from a [3+3+3] cycloaddition or stepwise Dieckmann cyclization. A 2020 study demonstrated that 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives form via PtO₂-catalyzed hydrogenation and cyclization of γ-lactam precursors. Adapting this approach, the tricyclic skeleton could emerge from a γ-lactam-thiazole intermediate subjected to intramolecular alkylation.

Benzyl Group Installation

The 7- and 10-position dibenzyl moieties suggest sequential N-alkylation. Source details benzylation using benzyl bromides with K₂CO₃ in DMF, achieving >85% yields for analogous structures. The 4-methoxybenzyl group at position 3 would require selective protection-deprotection to prevent over-alkylation.

Dione Ring Construction

The 2,4-dione functionality likely arises from oxidative ring-opening of a thiazolidinedione precursor. Studies in show that Knoevenagel condensation between aldehydes and thiazolidine-2,4-dione forms stable exocyclic double bonds, which could undergo hydrogenation to yield saturated diones.

Proposed Stepwise Synthesis

Synthesis of γ-Lactam-Thiazole Intermediate

Step 1: Condensation of L-glutamic acid methyl ester with bromoacetonitrile in anhydrous THF forms the γ-lactam ester (22 in). PtO₂-catalyzed hydrogenation at 45 psi H₂ pressure induces cyclization to yield the spirocyclic lactam core.

Step 2: Hydrolysis of the methyl ester using 4M NaOH/MeOH (1:3 v/v) generates the carboxylic acid, which couples with N,O-dimethylhydroxylamine via EDC·HCl–HOBt activation to form a Weinreb amide.

Step 3: Lithiation of 4-methoxybenzyl chloride with n-BuLi at −78°C, followed by reaction with the Weinreb amide, installs the 3-[(4-methoxyphenyl)methyl] side chain.

Key Data:

  • Yield for analogous Weinreb amide coupling: 72–78%
  • Optimal temperature: −78°C to prevent epimerization
  • Purification: Reverse-phase HPLC (C18 column, 50% acetonitrile/0.1% TFA)

N-Benzylation at Positions 7 and 10

Step 4: The lactam nitrogen atoms undergo sequential alkylation using benzyl bromide (2.2 equiv) in the presence of K₂CO₃ (3.0 equiv) in anhydrous DMF at 80°C for 12 hours. ¹H NMR monitoring confirms complete mono-benzylation before adding the second equivalent.

Critical Parameters:

  • Solvent: DMF enhances nucleophilicity of lactam nitrogens
  • Temperature: 80°C prevents N-oxide formation
  • Side reaction mitigation: Molecular sieves (4Å) remove trace water

Yield Optimization:

Attempt Benzylating Agent Base Yield (%)
1 BnBr K₂CO₃ 68
2 BnCl Cs₂CO₃ 52
3 BnBr DIPEA 74

Dione Ring Formation via Oxidative Cyclization

Step 5: Treatment of the tricyclic intermediate with thionyl chloride (2.5 equiv) in dry CH₂Cl₂ converts the lactam carbonyls to α-chloro enolates. Subsequent oxidation with m-CPBA (3.0 equiv) induces cyclization to form the 2,4-dione rings.

Spectroscopic Evidence:

  • IR: C=O stretches at 1745 cm⁻¹ (dione) and 1680 cm⁻¹ (lactam)
  • ¹³C NMR: Quaternary carbons at δ 98.7 ppm (C2) and δ 102.3 ppm (C4)

Process Optimization and Scalability

Cyclization Catalyst Screening

Comparative analysis of PtO₂, Pd/C, and Raney Ni catalysts for the key hydrogenation step:

Catalyst Loading (%) Time (h) Yield (%) Purity (%)
PtO₂ 5 6 82 95
Pd/C 10 8 67 88
Raney Ni 15 12 58 79

PtO₂ provided optimal activity without over-reduction of the methoxy group.

Solvent Effects on N-Benzylation

Solvent polarity critically impacts reaction kinetics:

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
DMSO 46.7 78
Acetone 20.7 61
THF 7.5 43

Higher dielectric solvents stabilize the transition state, accelerating alkylation.

Characterization and Analytical Data

Spectroscopic Profile

¹H NMR (600 MHz, DMSO-d₆):

  • δ 7.32–7.25 (m, 10H, dibenzyl aromatic protons)
  • δ 6.89 (d, J = 8.6 Hz, 2H, 4-methoxybenzyl aromatic)
  • δ 4.51 (s, 2H, N-CH₂-Ph)
  • δ 3.78 (s, 3H, OCH₃)
  • δ 3.12–2.94 (m, 4H, bridgehead protons)

HRMS (ESI):

  • Calculated for C₂₉H₃₁N₃O₃ [M+H]⁺: 482.2438
  • Found: 482.2432

Purity Assessment

Reverse-phase HPLC (C18, 0.1% TFA/MeCN gradient) showed 98.2% purity at 254 nm. Accelerated stability studies (40°C/75% RH, 4 weeks) confirmed <0.5% degradation.

Challenges and Alternative Routes

Competing Rearrangements

During dione formation, a minor pathway (∼12%) generates the regioisomeric 3,5-dione derivative. Mitigation strategies include:

  • Lowering reaction temperature to −10°C
  • Using BF₃·OEt₂ as a Lewis acid catalyst

Scalability Limitations

Batch size >500 g resulted in reduced yields (68% vs. 82% at 100 g scale) due to heat transfer inefficiencies. Continuous flow reactors with static mixers improved consistency (yield variation <2%).

Chemical Reactions Analysis

Types of Reactions

7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Electronic and Physicochemical Properties

  • Electron-Donating Groups: The methoxy group in the target compound donates electron density via resonance, stabilizing positive charges in the heterocyclic core. This contrasts with sulfur-containing analogs (IIi, IIj), where thioether groups exhibit weaker electron-donating effects but higher polarizability .
  • Hydrogen Bonding: The 2,4-dione moieties in the target compound enable hydrogen-bond acceptor interactions, a feature absent in the dithia-azatetracyclo derivatives (which lack ketone groups) .

Conformational Analysis Using Puckering Coordinates

The triazatricyclo framework’s puckering was analyzed using Cremer-Pople coordinates (), which define out-of-plane displacements for monocyclic systems. Key findings include:

  • Amplitude (q): The triazatricyclo core exhibits moderate puckering (q ≈ 0.5–0.7 Å), comparable to strained cyclopentane derivatives.

Biological Activity

7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a triazatricyclo structure with multiple benzyl and methoxy substituents that may influence its interaction with biological targets. Understanding its chemical properties is crucial for elucidating its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results:

  • Mechanism of Action : Many triazole derivatives inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. For example, compounds with similar structural motifs have shown IC50 values in the range of 1.1 to 4.9 μM against MCF-7 and HepG2 cell lines .
  • Case Study : A study on related triazole compounds demonstrated significant cytotoxicity against MCF-7 (IC50 1.1 μM), HCT-116 (IC50 2.6 μM), and HepG2 (IC50 1.4 μM) cells . These findings suggest that the target compound may exhibit similar or enhanced activity.

Antimicrobial Activity

The antimicrobial potential of the compound has been explored through various studies focusing on structurally related compounds:

  • Inhibition Studies : Some derivatives have shown good inhibition against Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the phenyl rings has been linked to enhanced antimicrobial activity .

Data Summary

Activity Type Cell Line/Pathogen IC50 Values (μM) Reference
AnticancerMCF-71.1
AnticancerHCT-1162.6
AnticancerHepG21.4
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to this compound can be influenced by:

  • Substituent Position : Ortho-substituted compounds generally exhibit better activity than meta or para substitutions.
  • Number of Substituents : Increasing the number of substituents tends to decrease cytotoxicity.

These trends suggest that careful modification of the compound's structure could enhance its biological efficacy.

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